5-(2-iodoethyl)-1H-1,2,3,4-tetrazole
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Overview
Description
5-(2-Iodoethyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with an iodoethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the iodine atom makes it a valuable intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 5-(2-chloroethyl)-1H-1,2,3,4-tetrazole with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the iodine and other reagents involved.
Types of Reactions:
Substitution Reactions: The iodoethyl group in this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, amines, thiols, alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 5-(2-aminoethyl)-1H-1,2,3,4-tetrazole, 5-(2-thioethyl)-1H-1,2,3,4-tetrazole, etc.
Cyclization Products: Formation of fused heterocyclic compounds.
Scientific Research Applications
5-(2-Iodoethyl)-1H-1,2,3,4-tetrazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be used to study the interactions of iodine-containing compounds with biological systems, providing insights into their mechanisms of action.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with proteins and other biomolecules. The iodoethyl group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
5-(2-Chloroethyl)-1H-1,2,3,4-tetrazole: Similar structure but with a chlorine atom instead of iodine.
5-(2-Bromoethyl)-1H-1,2,3,4-tetrazole: Contains a bromine atom instead of iodine.
5-(2-Fluoroethyl)-1H-1,2,3,4-tetrazole: Contains a fluorine atom instead of iodine.
Uniqueness:
Reactivity: The iodine atom in 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole makes it more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro counterparts.
Applications: The unique properties of the iodine atom, such as its larger atomic size and higher atomic number, make this compound particularly useful in radiolabeling and imaging applications.
Properties
Molecular Formula |
C3H5IN4 |
---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
5-(2-iodoethyl)-2H-tetrazole |
InChI |
InChI=1S/C3H5IN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8) |
InChI Key |
SREWJKORYYMKAE-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)C1=NNN=N1 |
Origin of Product |
United States |
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